1-Ethyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide
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Overview
Description
1-Ethyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide is an ionic liquid with the molecular formula C10H12F6N2O4S2 and a molecular weight of 402.33 g/mol . This compound is known for its unique properties, including high thermal stability, low volatility, and excellent ionic conductivity, making it a valuable material in various scientific and industrial applications .
Preparation Methods
The synthesis of 1-Ethyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide typically involves the reaction of 1-ethyl-4-methylpyridinium chloride with lithium bis(trifluoromethylsulfonyl)imide in an organic solvent . The reaction is carried out under controlled conditions, such as maintaining a specific temperature and using an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
1-Ethyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the pyridinium cation can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in redox reactions, although specific conditions and reagents are required.
Complex Formation: It can form complexes with metal ions, which can be useful in catalysis and other applications.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents, depending on the desired transformation . The major products formed from these reactions vary based on the specific conditions and reagents used .
Scientific Research Applications
1-Ethyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Ethyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide involves its ability to stabilize ionic species and facilitate ionic transport . The compound interacts with molecular targets through electrostatic interactions and hydrogen bonding, which can influence various pathways and processes . Its high ionic conductivity and thermal stability make it an effective medium for facilitating chemical reactions and processes .
Comparison with Similar Compounds
1-Ethyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide can be compared with other similar ionic liquids, such as:
1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide: Known for its low viscosity and high ionic conductivity.
1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide: Used in similar applications but with different physical properties.
1-Butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide: Another ionic liquid with high thermal stability and electrochemical properties.
The uniqueness of this compound lies in its specific combination of thermal stability, ionic conductivity, and chemical reactivity, making it suitable for a wide range of applications .
Properties
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;1-ethyl-4-methylpyridin-1-ium |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N.C2F6NO4S2/c1-3-9-6-4-8(2)5-7-9;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h4-7H,3H2,1-2H3;/q+1;-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXSYYJPMDAFVQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=CC=C(C=C1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F6N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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